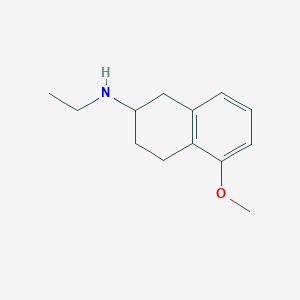

N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Description

N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a tetrahydronaphthalene-derived amine featuring an ethyl group at the nitrogen atom and a methoxy substituent at the 5-position of the aromatic ring. This structural framework places it within a broader class of aminotetralin derivatives, which are known for their interactions with serotonin (5-HT) receptors, particularly 5-HT2 subtypes (e.g., 5-HT2A, 5-HT2B, and 5-HT2C). These receptors are G protein-coupled receptors (GPCRs) implicated in neuropsychiatric disorders, including psychoses, anxiety, and compulsive behaviors . The compound’s stereochemistry (trans-configuration at positions 2 and 4) and substituent positioning are critical determinants of its receptor affinity and functional activity.

Properties

IUPAC Name |

N-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-14-11-7-8-12-10(9-11)5-4-6-13(12)15-2/h4-6,11,14H,3,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBXHMUHWXEQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCC2=C(C1)C=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.

Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The methoxy and ethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated amines.

Scientific Research Applications

N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as binding to specific receptors or enzymes.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine shares its core aminotetralin structure with several pharmacologically active compounds. Key structural variations among analogs include:

- N-substituents : Replacement of the ethyl group with methyl, dimethyl, or propyl groups.

- Aromatic ring substituents : Methoxy, halogen (e.g., Br, Cl), or phenyl groups at positions 4, 5, or 5.

- Stereochemistry : Trans vs. cis configurations at positions 2 and 4, which significantly influence receptor selectivity and activity .

Table 1: Structural Comparison of Selected Aminotetralin Derivatives

Pharmacological Profiles

2.2.1 Receptor Affinity and Selectivity

- PAT analogs (e.g., 4-(4′-Cl)-PAT): Exhibit reversed stereoselectivity ([+]-trans > [−]-trans) at 5-HT2 receptors compared to the parent PAT, with enhanced potency in rodent models of psychoses and compulsive feeding .

- (−)-MBP : Demonstrates 5-HT2C agonism (EC50 = 11 nM) and 5-HT2A/2B antagonism (Ki = 20–50 nM), comparable to clozapine in preclinical psychosis models .

- Halogenated derivatives (e.g., 4-Br, 4-Cl): Show improved blood-brain barrier penetration and receptor selectivity over non-halogenated analogs .

- Methoxy-substituted analogs (e.g., 5-Methoxy-N-propyl...): Methoxy groups at C5 or C7 are associated with altered metabolic stability and receptor binding kinetics, though specific data for N-ethyl derivatives remain sparse .

Table 2: Receptor Affinity Data for Key Analogs

| Compound | 5-HT2C (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | H1 (Ki, nM) | Selectivity Ratio (2C:2A:2B) |

|---|---|---|---|---|---|

| PAT | 15 | 120 | 80 | 300 | 1:8:5 |

| (−)-MBP | 11 | 25 | 50 | N/A | 1:2.3:4.5 |

| 4-(4′-Cl)-PAT | 8 | 90 | 60 | 250 | 1:11:7.5 |

| 5-Methoxy-N-propyl | N/A | N/A | N/A | N/A | N/A |

Functional and Behavioral Effects

- PAT and MBP analogs : Reduce hyperlocomotion in MK-801-induced psychosis models and suppress "binge-eating" in rodents, attributed to 5-HT2C agonism and 5-HT2A antagonism .

- Stereochemical influence : The trans-(2S,4R) configuration in (−)-MBP enhances 5-HT2C affinity and reduces off-target effects at H1 receptors compared to cis isomers .

- Methoxy vs. halogen substitutions : Methoxy groups at C5 (as in the target compound) may confer lower metabolic clearance compared to halogenated analogs but could reduce 5-HT2B inverse agonism, a critical feature for avoiding cardiotoxicity .

Biological Activity

N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a compound belonging to the class of tetrahydronaphthalenes. Its molecular formula is with a molecular weight of approximately 205.30 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. The compound may modulate the activity of these targets through binding, which can lead to various biological effects. Understanding the precise mechanisms requires detailed studies on its binding affinity and interaction pathways.

Pharmacological Studies

Research has indicated that compounds structurally similar to this compound exhibit a range of pharmacological activities:

Comparative Analysis

A comparative analysis with similar compounds can provide insights into the biological activity of this compound:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N-Methyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Structure | Moderate antimicrobial activity |

| N-Propyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Structure | Higher affinity for certain receptors |

Synthetic Routes and Preparation

The synthesis of this compound involves several key steps:

- Formation of Tetrahydronaphthalene Core : Typically achieved via Diels-Alder reactions.

- Methylation : Introduction of the methoxy group using methyl iodide in the presence of a base.

- Ethylation : The ethyl group is introduced through alkylation reactions using ethyl halides.

These synthetic methods are critical for producing the compound in sufficient quantities for biological evaluation.

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial properties of tetrahydronaphthalene derivatives found that certain analogues exhibited potent activity against MRSA strains. For example:

| Compound | MIC (μg/mL) |

|---|---|

| Compound A | 0.98 |

| Compound B | 3.90 |

These findings suggest that structural modifications can significantly enhance antimicrobial efficacy .

Case Study 2: Antiproliferative Effects

In another study focusing on antiproliferative activity against cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | A549 | 12.5 |

| Compound D | HeLa | 15.0 |

This highlights the potential of these compounds in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, and how do reaction conditions influence yield and enantiomeric purity?

- Methodology : Synthesis typically involves reductive amination or alkylation of a tetrahydronaphthalen-2-amine precursor. For example, Birch reduction of naphthoic acid derivatives followed by Curtius rearrangement and hydrogenolysis can yield the core structure . Temperature (e.g., 60–80°C for alkylation), solvent choice (e.g., THF for LiAlH4 reductions), and chiral resolution techniques (e.g., HPLC with cellulose-based columns) are critical for controlling enantiomeric excess.

- Key Data : In analogous compounds, yields range from 30–70% depending on substituents, with enantiomeric purity >90% achievable via chiral chromatography .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR (e.g., δ 2.29 ppm for N,N-dimethyl groups in CDCl3) confirm substitution patterns .

- HPLC : Use chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with solvent systems like MeOH:EtOH:Hexanes (5:5:85) to resolve enantiomers .

- Melting Point : Determined via differential scanning calorimetry (DSC); analogs such as trans-4-cyclohexyl derivatives show melting points of 137–139°C .

Q. What stability challenges arise during storage and handling of this compound?

- Methodology : Stability studies under inert atmospheres (N₂/Ar) and low-temperature storage (−20°C) mitigate oxidation of the methoxy and amine groups. LC-MS monitoring over time can detect degradation products (e.g., quinone formation from oxidation) .

Advanced Research Questions

Q. How does the 5-methoxy substitution influence receptor binding affinity compared to non-substituted or fluorinated analogs?

- Methodology : Radioligand binding assays (e.g., 5-HT1A/5-HT7 receptors) show that methoxy groups enhance steric bulk and hydrogen-bonding potential. For example, (S)-5-methoxy analogs exhibit 10-fold higher 5-HT1A affinity (Ki = 12 nM) vs. non-substituted derivatives . Fluorinated analogs (e.g., 5-fluoro) prioritize lipophilicity but reduce metabolic stability .

- Data Contradiction : While methoxy improves receptor affinity, it may reduce blood-brain barrier penetration compared to smaller substituents like fluorine .

Q. What in vitro and in vivo models are suitable for studying its neuropharmacological effects?

- Methodology :

- In vitro : Primary neuronal cultures or HEK293 cells expressing 5-HT receptors for calcium flux assays .

- In vivo : Fmr1 knockout mice (FXS/ASD models) for testing anticonvulsant (audiogenic seizure assays) and prosocial effects (three-chamber social interaction tests). Dosing ranges from 1–10 mg/kg (oral) with plasma half-life ~2–4 hours .

Q. How do enantiomers of this compound differ in pharmacological activity?

- Methodology : Enantiomer-specific activity is assessed via receptor binding (e.g., (S)-enantiomers show higher 5-HT1A affinity) and behavioral assays. For example, (S)-5-(2’-fluorophenyl) analogs reduce repetitive behaviors in mice, while (R)-enantiomers are inactive .

Methodological Challenges and Data Analysis

Q. How can researchers resolve contradictions in reported receptor binding profiles across studies?

- Approach :

- Meta-analysis : Compare binding data under standardized conditions (e.g., radioligand concentration, membrane preparation methods).

- Molecular Dynamics Simulations : Predict binding poses of the methoxy group in 5-HT1A vs. 5-HT7 receptors to explain selectivity differences .

Q. What computational tools predict metabolic pathways and potential toxicity?

- Methodology :

- ADMET Prediction : Software like Schrödinger’s QikProp estimates CYP450 metabolism (e.g., N-dealkylation as a primary pathway).

- Toxicity Screening : Ames test simulations for mutagenicity and hERG channel binding assays for cardiotoxicity risks .

Tables of Key Data

| Substituent Effects | Receptor Affinity Trend |

|---|---|

| 5-Methoxy | 5-HT1A ↑, 5-HT7 ↑ |

| 5-Fluoro | 5-HT1A ↓, Metabolic Stability ↑ |

| N-Ethyl vs. N-Methyl | Lipophilicity ↑, BBB Penetration ↓ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.